N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidinone core fused with a thioacetamide group and a furan-2-ylmethyl substituent. The furan moiety contributes to lipophilicity and π-π interactions. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive pyrimidine and acetamide derivatives .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(15-7-9-3-2-6-20-9)8-21-13-10-4-1-5-11(10)16-14(19)17-13/h2-3,6H,1,4-5,7-8H2,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIETZZPAOVDKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable reducing agent.
Synthesis of the cyclopenta[d]pyrimidin intermediate: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the cyclopenta[d]pyrimidin intermediate using a thiol-based reagent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Physicochemical Properties
Biological Activity
N-[(furan-2-yl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. Its unique structure combines a furan moiety with a cyclopenta[d]pyrimidine core and a sulfanylacetamide group, suggesting diverse interactions within biological systems. This article reviews the compound's biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 396.5 g/mol. The compound features:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to reactivity. |
| Cyclopenta[d]pyrimidine Core | A fused bicyclic structure that may enhance biological interactions. |
| Sulfanyl Group | Imparts potential for nucleophilic attack and redox reactions. |
| Acetamide Moiety | Provides solubility and stability in biological environments. |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in various biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites.
- Redox Activity : The sulfanyl group may participate in redox reactions, influencing cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that derivatives of cyclopenta[d]pyrimidine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, similar compounds have been reported to target cancer cell proliferation pathways effectively.
Antimicrobial Activity
The presence of the furan ring and sulfanyl group suggests potential antimicrobial properties. Research into related compounds has indicated effectiveness against various bacterial strains.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties through the modulation of inflammatory cytokines and pathways.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of cyclopenta[d]pyrimidine derivatives. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines (e.g., MCF7 and HeLa) through apoptosis induction.
- Antimicrobial Assessment : In another study published in Phytotherapy Research, derivatives containing furan and sulfanyl groups showed promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Inflammation Model Study : Research published in Bioorganic & Medicinal Chemistry Letters evaluated the anti-inflammatory effects of similar compounds in animal models, demonstrating reduced levels of pro-inflammatory cytokines.
Q & A
Basic: What are the key synthetic steps and optimization strategies for this compound?
Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with the preparation of the cyclopenta[d]pyrimidinone core, followed by sulfanyl group introduction and furan-methyl acetamide coupling. Critical steps include:
- Nucleophilic substitution for sulfanyl linkage (e.g., using thiol intermediates under inert atmospheres).
- Amide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to attach the furan-methyl group.
- Reaction optimization : Controlled temperatures (e.g., reflux in THF at 65–70°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., DMAP) to enhance yield .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Basic: How is structural integrity confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR : and NMR identify characteristic shifts (e.g., furan protons at δ 6.2–7.4 ppm, pyrimidinone carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .
- IR spectroscopy : Bands for C=O (1650–1750 cm) and S–C (650–750 cm) validate functional groups .
- X-ray crystallography (if crystals are obtained): SHELXL refines bond lengths/angles, with R-factors < 5% .
Advanced: What crystallographic challenges arise, and how are they resolved?
Methodological Answer:
Challenges include twinning , disorder in the cyclopenta ring , and weak diffraction due to flexible substituents. Strategies:
- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : SHELXL’s TWIN and BASF commands model twinning, while restraints on ADP parameters manage disorder .
- Validation : Check PLATON alerts for missed symmetry and validate hydrogen-bonding networks with Mercury .
Advanced: How do discrepancies in biological activity data inform structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictory bioassay results (e.g., varying IC values in kinase inhibition) are analyzed by:
- Functional group substitution : Comparing analogs (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl in ) to assess electronic/steric effects .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding-pocket interactions disrupted by furan methyl orientation .
- Dose-response curves : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Basic: What spectroscopic methods are critical for characterizing intermediates?
Methodological Answer:
- TLC monitoring : Use silica plates with UV visualization (R values tracked in 1:3 ethyl acetate/hexane) .
- NMR (if fluorinated analogs exist): Detects fluorine environments (e.g., -CF at δ -60 to -70 ppm) .
- HPLC-PDA : Purity assessment (>95% by area under the curve at 254 nm) .
Advanced: How to optimize synthetic yield amid competing side reactions?
Methodological Answer:
- Kinetic control : Lower reaction temperatures (0–5°C) to favor nucleophilic attack over elimination .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines during sulfanyl coupling) .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) using response surface methodology .
Advanced: How to resolve conflicts in target interaction studies?
Methodological Answer:
Conflicting data (e.g., SPR vs. ITC binding affinities) are addressed by:
- Orthogonal assays : Validate with fluorescence polarization (FP) or microscale thermophoresis (MST) .
- Buffer standardization : Ensure consistent ionic strength (e.g., 150 mM NaCl) and chelating agents (e.g., 1 mM EDTA) .
- Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
